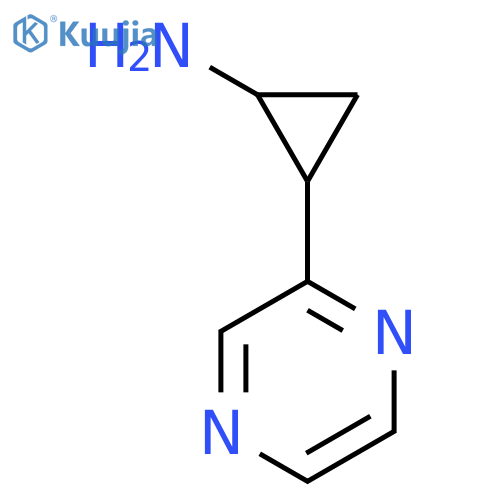Cas no 2103989-01-9 (2-(Pyrazin-2-yl)cyclopropan-1-amine)

2103989-01-9 structure
商品名:2-(Pyrazin-2-yl)cyclopropan-1-amine
2-(Pyrazin-2-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2103989-01-9
- 2-(pyrazin-2-yl)cyclopropan-1-amine
- EN300-1831498
- 2-(Pyrazin-2-yl)cyclopropan-1-amine
-
- インチ: 1S/C7H9N3/c8-6-3-5(6)7-4-9-1-2-10-7/h1-2,4-6H,3,8H2
- InChIKey: ZZRDEMSIMSKOCJ-UHFFFAOYSA-N
- ほほえんだ: NC1CC1C1C=NC=CN=1
計算された属性
- せいみつぶんしりょう: 135.079647300g/mol
- どういたいしつりょう: 135.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 51.8Ų
2-(Pyrazin-2-yl)cyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831498-0.5g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 0.5g |
$1316.0 | 2023-06-01 | ||
| Enamine | EN300-1831498-0.25g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 0.25g |
$1262.0 | 2023-06-01 | ||
| Enamine | EN300-1831498-0.1g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 0.1g |
$1207.0 | 2023-06-01 | ||
| Enamine | EN300-1831498-1.0g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-1831498-5.0g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 5g |
$3977.0 | 2023-06-01 | ||
| Enamine | EN300-1831498-10.0g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 10g |
$5897.0 | 2023-06-01 | ||
| Enamine | EN300-1831498-0.05g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 0.05g |
$1152.0 | 2023-06-01 | ||
| Enamine | EN300-1831498-2.5g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 2.5g |
$2688.0 | 2023-06-01 |
2-(Pyrazin-2-yl)cyclopropan-1-amine 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
2103989-01-9 (2-(Pyrazin-2-yl)cyclopropan-1-amine) 関連製品
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
